2-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide
Overview
Description
2-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes methoxy, carbamothioyl, and benzamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide involves multiple steps. One common method includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 4-aminophenylcarbamothioylpropanoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-{[4-(methylcarbamoyl)phenyl]carbamothioyl}benzamide
- 2-methoxy-N-{[4-(4-pyridinylmethyl)phenyl]carbamothioyl}benzamide
Uniqueness
2-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-3-16(24)22-18(27)20-12-8-10-13(11-9-12)21-19(28)23-17(25)14-6-4-5-7-15(14)26-2/h4-11H,3H2,1-2H3,(H2,20,22,24,27)(H2,21,23,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGSLNSMIVFJTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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